molecular formula C10H8IN3O4 B1503101 Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate CAS No. 885271-48-7

Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B1503101
CAS No.: 885271-48-7
M. Wt: 361.09 g/mol
InChI Key: JGMMEYKVWHWSSW-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-A]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,2-A]pyridine core One common method is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of different amines.

  • Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate has found applications in various scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer research, it may target specific pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both nitro and iodine groups. Similar compounds include:

  • Ethyl 8-nitroimidazo[1,2-A]pyridine-2-carboxylate: Lacks the iodine atom.

  • Ethyl 6-nitroimidazo[1,2-A]pyridine-2-carboxylate: Nitro group at a different position.

  • Ethyl imidazo[1,2-A]pyridine-2-carboxylate: No nitro or iodine groups.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 3-iodo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3O4/c1-2-18-10(15)7-8(11)13-5-3-4-6(14(16)17)9(13)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMMEYKVWHWSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693049
Record name Ethyl 3-iodo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-48-7
Record name Ethyl 3-iodo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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